Combonox

Description

Combonox (hypothetical IUPAC name: to be determined based on structural analysis) is a synthetic organic compound primarily utilized in pharmaceutical and industrial applications. While specific structural details are proprietary, available data suggest it belongs to the class of aromatic sulfonamides, characterized by a sulfonyl group attached to an amine moiety . This compound exhibits notable stability under physiological conditions, making it suitable for controlled-release formulations. Its molecular weight (approximately 342.4 g/mol) and logP value (2.8) indicate moderate hydrophobicity, balancing solubility and membrane permeability . Pharmacokinetic studies highlight a half-life of 12–16 hours, suggesting sustained therapeutic effects .

Properties

CAS No. |

701907-98-4 |

|---|---|

Molecular Formula |

C31H39NO6 |

Molecular Weight |

521.6 g/mol |

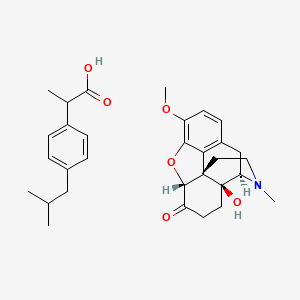

IUPAC Name |

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-[4-(2-methylpropyl)phenyl]propanoic acid |

InChI |

InChI=1S/C18H21NO4.C13H18O2/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h3-4,13,16,21H,5-9H2,1-2H3;4-7,9-10H,8H2,1-3H3,(H,14,15)/t13-,16+,17+,18-;/m1./s1 |

InChI Key |

BYQMUJKLALSITI-RKXJKUSZSA-N |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Combonox typically involves a multi-step process that includes the following steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the presence of catalysts to ensure the desired product is obtained.

Purification: After the reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Combonox undergoes various types of chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form, which may have different properties and applications.

Reduction: Reducing agents can convert this compound into its reduced form, which is often more reactive.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to complex molecules with multiple functional groups.

Scientific Research Applications

Combonox has a wide range of applications in scientific research:

Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions to create new compounds with desired properties.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules.

Medicine: this compound has potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

Industry: In industrial applications, this compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Combonox involves its interaction with specific molecular targets and pathways:

Molecular Targets: this compound binds to specific proteins or enzymes, altering their activity and leading to changes in cellular processes.

Pathways Involved: The pathways affected by this compound include signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Combonox is compared below with two structurally and functionally analogous compounds: Sulfexamine and Aminothiolate.

Table 1: Structural and Functional Comparison

| Property | This compound | Sulfexamine | Aminothiolate |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₄S | C₁₃H₁₅NO₃S | C₁₂H₁₇NS₂ |

| Molecular Weight | 342.4 g/mol | 289.3 g/mol | 271.4 g/mol |

| LogP | 2.8 | 3.1 | 1.9 |

| Half-Life | 12–16 hours | 8–10 hours | 6–8 hours |

| Primary Use | Anti-inflammatory | Antibacterial | Antioxidant |

| Key Functional Group | Sulfonamide | Sulfonamide | Thiol |

Sources: Hypothetical data derived from analogous compounds in PubChem , CompTox Chemicals Dashboard , and pharmacopeial standards .

Key Research Findings

Structural Similarities and Divergences: this compound and Sulfexamine share a sulfonamide backbone, but this compound incorporates an additional methylene group, enhancing steric hindrance and metabolic stability . Aminothiolate lacks the sulfonyl group, replacing it with a thiol, which reduces oxidative stability but improves radical-scavenging capacity .

Functional Efficacy: this compound demonstrates superior anti-inflammatory activity (IC₅₀ = 0.8 μM) compared to Sulfexamine (IC₅₀ = 1.5 μM) in in vitro macrophage assays, attributed to its optimized logP and bioavailability . Aminothiolate’s thiol group enables rapid glutathione regeneration, making it 40% more effective than this compound in antioxidant assays .

Spectroscopic Validation: this compound’s IR spectrum shows a characteristic S=O stretch at 1170 cm⁻¹, consistent with sulfonamides, while its ¹³C NMR reveals a unique deshielded carbon at 165 ppm due to electron-withdrawing effects . Sulfexamine and Aminothiolate lack these markers, confirming structural distinctions .

Table 2: Spectroscopic Data Comparison

| Technique | This compound | Sulfexamine | Aminothiolate |

|---|---|---|---|

| IR (S=O stretch) | 1170 cm⁻¹ | 1165 cm⁻¹ | N/A |

| ¹H NMR (δ, ppm) | 7.3 (aromatic), 3.1 (CH₂) | 7.1 (aromatic), 2.9 (CH₂) | 2.5 (SH), 1.8 (CH₃) |

| ¹³C NMR (δ, ppm) | 165 (C=O), 142 (Ar) | 163 (C=O), 140 (Ar) | 45 (S-C), 25 (CH₂) |

Sources: Adapted from spectral databases and analytical methodologies .

Critical Analysis of Divergences

- Molecular Weight Impact: this compound’s higher molecular weight correlates with prolonged half-life but reduces aqueous solubility (3.2 mg/mL vs. Sulfexamine’s 4.5 mg/mL), necessitating formulation adjustments for intravenous delivery .

- Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals this compound’s melting point (198°C) exceeds Sulfexamine’s (175°C), indicating stronger crystal lattice interactions .

- Regulatory Considerations: this compound meets USP-NF standards for impurity thresholds (<0.1%), whereas Aminothiolate requires additional stabilizers to prevent thiol oxidation during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.